Methyl 2-(3-bromopyridin-4-yl)acetate

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry

Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, typically supplied as a colorless to pale-yellow liquid with a purity of 95–97%. The compound features a methyl ester moiety at the 4-position and a bromine atom at the 3-position of the pyridine ring, conferring distinct physicochemical properties including a predicted density of 1.5±0.1 g/cm³, a boiling point of 281.0±25.0 °C at 760 mmHg, and a calculated LogP of 1.50–1.56.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 162615-12-5
Cat. No. B168981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromopyridin-4-yl)acetate
CAS162615-12-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=NC=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3
InChIKeyAMMJWCPUBIBZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-bromopyridin-4-yl)acetate (162615-12-5): Procurement-Grade Overview of a Strategic 3-Bromo-4-Pyridinyl Building Block


Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, typically supplied as a colorless to pale-yellow liquid with a purity of 95–97% . The compound features a methyl ester moiety at the 4-position and a bromine atom at the 3-position of the pyridine ring, conferring distinct physicochemical properties including a predicted density of 1.5±0.1 g/cm³, a boiling point of 281.0±25.0 °C at 760 mmHg, and a calculated LogP of 1.50–1.56 [1]. Its bifunctional architecture—combining a reactive aryl bromide handle for cross-coupling with a hydrolyzable ester—positions it as a versatile intermediate for the synthesis of more complex heterocyclic scaffolds in medicinal chemistry and agrochemical research .

Methyl 2-(3-bromopyridin-4-yl)acetate (162615-12-5): Why Regioisomeric or Hetero-Halogenated Analogs Cannot Be Interchanged in Synthetic Cascades


Substituting Methyl 2-(3-bromopyridin-4-yl)acetate with a regioisomeric bromopyridine (e.g., the 4-bromo-3-yl isomer) or a chloro/fluoro analog introduces non-trivial alterations to both reactivity and physicochemical profile that can derail a synthetic route or confound SAR interpretation. The precise 3-bromo-4-acetate substitution pattern dictates the electronic environment of the pyridine ring, influencing the rate and regioselectivity of palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) [1]. Even a seemingly minor switch from a methyl to an ethyl ester (e.g., Ethyl 2-(3-bromopyridin-4-yl)acetate) alters the compound's lipophilicity (LogP increases by ~0.4 units) and steric bulk at the ester site, potentially compromising downstream hydrolysis kinetics or the solubility profile of advanced intermediates . The evidence below quantifies these specific, selection-relevant differences.

Methyl 2-(3-bromopyridin-4-yl)acetate (162615-12-5): Quantified Differentiation vs. Regioisomeric, Ester, and Halo Analogs


Regioisomeric Bromine Position: 3-Bromo-4-acetate vs. 4-Bromo-3-acetate Dictates Cross-Coupling Vector and Electronic Profile

The target compound's 3-bromo substitution on the pyridine ring offers a different electronic and steric environment compared to the 4-bromo regioisomer, Methyl 2-(4-bromopyridin-3-yl)acetate. This positional difference directly influences the reactivity in key transformations. Research on 3-bromopyridines indicates that under basic conditions, isomerization to 4-bromopyridines can occur via pyridyne intermediates, with the 4-substitution selectivity being driven by a facile SNAr reaction [1]. Consequently, the target compound's defined 3-bromo-4-substitution pattern provides a predictable and stable handle for Pd-catalyzed cross-couplings, avoiding the potential for undesired isomerization that could compromise synthetic yield and purity in a multi-step sequence. For a medicinal chemist, this ensures the intended vector of diversification from the pyridine core is maintained, a critical parameter in SAR campaigns where even subtle changes in geometry can abolish target binding [1].

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry

Ester Moiety: Methyl vs. Ethyl Ester Lipophilicity and Steric Profile for Optimized Downstream Processing

The methyl ester group in the target compound confers a distinct lipophilicity profile compared to the ethyl ester analog. Methyl 2-(3-bromopyridin-4-yl)acetate has a calculated LogP of 1.50 [1], whereas the ethyl analog, Ethyl 2-(3-bromopyridin-4-yl)acetate (CAS 51054-99-0), is estimated to have a higher LogP of approximately 1.92 . This difference of ~0.4 Log units translates to a significant alteration in partitioning behavior, which can impact everything from chromatographic purification to the predicted ADME properties of final drug candidates . Furthermore, the smaller methyl ester provides less steric hindrance than the ethyl ester, which can be advantageous in subsequent transformations such as amide bond formation or ester hydrolysis, where a less bulky group may react faster or under milder conditions.

Physicochemical Properties Drug Design ADME Prediction

Halogen Type: Bromine vs. Chlorine Reactivity in Pd-Catalyzed Cross-Couplings

The bromine atom in the target compound serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the chlorine atom in Methyl 2-(3-chloropyridin-4-yl)acetate (CAS 1694947-37-9). The carbon-bromine bond (bond dissociation energy ~ 70 kcal/mol) is weaker than the carbon-chlorine bond (~ 80 kcal/mol), resulting in faster oxidative addition to Pd(0) catalysts [1]. This translates to generally higher yields and the ability to employ milder reaction conditions. While specific comparative yield data for these exact compounds is limited, the enhanced reactivity of aryl bromides over aryl chlorides in cross-couplings is a well-established class-level inference [1]. The presence of bromine also provides a reactive handle for subsequent functionalization via halogen-metal exchange or SNAr reactions, offering greater synthetic versatility than the less reactive chloro analog.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Synthetic Efficiency

Halogen Type: Bromine vs. Fluorine Physicochemical and Electronic Profile for Fragment-Based Design

Compared to its 3-fluoro analog, Methyl 2-(3-fluoropyridin-4-yl)acetate (related structure), the bromine atom in the target compound provides a distinct set of properties that are highly valued in fragment-based drug discovery (FBDD) and molecular recognition. The bromine atom is much larger (van der Waals radius: Br = 1.85 Å vs. F = 1.47 Å) and more polarizable, enabling it to act as a halogen bond donor, a specific non-covalent interaction that can significantly enhance binding affinity and selectivity for biological targets [1]. Furthermore, the heavier bromine atom provides a strong anomalous scattering signal for X-ray crystallography, making it an invaluable tool for determining the binding mode of a fragment or lead compound to its protein target [1]. The fluoro analog, while useful for modulating metabolic stability and pKa, does not offer these same advantages for structural biology and orthogonal binding interactions.

Fragment-Based Drug Discovery Molecular Recognition Halogen Bonding

Methyl 2-(3-bromopyridin-4-yl)acetate (162615-12-5): Validated Application Scenarios Driven by Differential Evidence


Regioselective Diversification in Kinase Inhibitor Lead Optimization

The defined 3-bromo-4-pyridinyl motif in Methyl 2-(3-bromopyridin-4-yl)acetate provides a stable and predictable vector for palladium-catalyzed cross-couplings, as supported by mechanistic studies on the isomerization of 3-bromopyridines [1]. This is critical in medicinal chemistry programs targeting kinases, where a 4-pyridinyl moiety is a common hinge-binding motif. The compound allows for the introduction of diverse aryl or heteroaryl groups at the 3-position via Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships (SAR) while maintaining the core pyridine's orientation and electronic properties [1].

Fragment-Based Drug Discovery with X-ray Crystallographic Triangulation

The presence of a bromine atom, as evidenced by its utility as a halogen bond donor and strong anomalous scatterer [2], makes this compound an ideal fragment for X-ray crystallography campaigns. Researchers can soak or co-crystallize the compound with a protein target of interest and utilize the bromine's anomalous signal to unambiguously determine its binding pose and orientation. This experimental data provides a high-quality starting point for structure-guided optimization, a key advantage over fluoro- or chloro-analogs that offer weaker or no anomalous signal [2].

Synthesis of CNS-Penetrant Chemical Probes

The compound's favorable physicochemical profile, including a moderate LogP of 1.50 [3] and a relatively low molecular weight (230.06 g/mol), aligns well with the property space for CNS drug discovery. The methyl ester provides a convenient handle for conversion to an amide, acid, or alcohol, while the bromine allows for late-stage diversification to optimize potency and selectivity. Its lower lipophilicity compared to the ethyl ester analog (LogP ≈ 1.92) suggests it may be a better starting point for avoiding high LogP-driven promiscuity and toxicity, a common pitfall in CNS programs.

Core Scaffold for Agrochemical Intermediate Synthesis

The bifunctional nature of the compound (aryl bromide and ester) allows it to serve as a key intermediate in the synthesis of more complex heterocyclic systems relevant to crop protection. The bromine atom offers a site for the introduction of aryl or alkyl groups via cross-coupling, as seen in the synthesis of pyridine-containing fungicides and herbicides [1]. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further elaborated into various amides, hydrazides, or other functional groups common in agrochemical active ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-bromopyridin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.